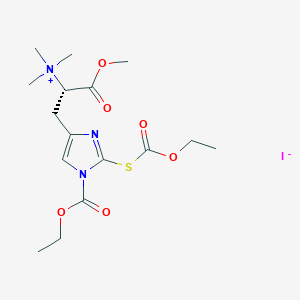

N(Im)-Ethoxycarbonyl-S-ethoxycarbonyl L-Ergothioneine Methyl Ester Iodide

Description

N(Im)-Ethoxycarbonyl-S-ethoxycarbonyl L-Ergothioneine Methyl Ester Iodide (CAS: 8083) is a synthetic derivative of L-ergothioneine, a naturally occurring thiol-histidine betaine. This compound features dual ethoxycarbonyl protections at the imidazole (N(Im)) and sulfur (S) positions, a methyl ester group, and an iodide counterion. Its molecular formula is C₁₆H₂₆N₃O₆S·I, with a molecular weight of 523.36 g/mol (unlabelled form) .

Properties

IUPAC Name |

[(2S)-3-(1-ethoxycarbonyl-2-ethoxycarbonylsulfanylimidazol-4-yl)-1-methoxy-1-oxopropan-2-yl]-trimethylazanium;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26N3O6S.HI/c1-7-24-15(21)18-10-11(17-14(18)26-16(22)25-8-2)9-12(13(20)23-6)19(3,4)5;/h10,12H,7-9H2,1-6H3;1H/q+1;/p-1/t12-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQVZBTBSURUDKC-YDALLXLXSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1C=C(N=C1SC(=O)OCC)CC(C(=O)OC)[N+](C)(C)C.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)N1C=C(N=C1SC(=O)OCC)C[C@@H](C(=O)OC)[N+](C)(C)C.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26IN3O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40434406 | |

| Record name | N(Im)-Ethoxycarbonyl-S-ethoxycarbonyl L-Ergothioneine Methyl Ester Iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40434406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

515.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162240-57-5 | |

| Record name | N(Im)-Ethoxycarbonyl-S-ethoxycarbonyl L-Ergothioneine Methyl Ester Iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40434406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Protection of the Amino Group

The imidazole nitrogen of L-ergothioneine is protected using ethoxycarbonyl chloride under basic conditions. This step typically employs anhydrous solvents such as dichloromethane or tetrahydrofuran (THF), with triethylamine as a base to neutralize hydrochloric acid byproducts. The reaction proceeds at 0–5°C to minimize side reactions.

Key Reaction Parameters:

| Parameter | Condition |

|---|---|

| Solvent | Dichloromethane or THF |

| Base | Triethylamine |

| Temperature | 0–5°C |

| Reaction Time | 2–4 hours |

Esterification of the Carboxyl Group

The carboxyl group of the protected intermediate is esterified using methanol in the presence of a catalytic acid (e.g., sulfuric acid or p-toluenesulfonic acid). This step converts the carboxylic acid into a methyl ester, enhancing the compound’s lipophilicity. The reaction is typically conducted under reflux conditions (60–70°C) for 6–8 hours.

Example Protocol:

-

Dissolve the amino-protected intermediate in methanol.

-

Add 1–2 equivalents of sulfuric acid.

-

Reflux at 65°C for 7 hours.

-

Neutralize with aqueous sodium bicarbonate and extract with ethyl acetate.

Industrial Production Methods

Scalable synthesis of this compound requires adaptations to traditional laboratory protocols, prioritizing yield, purity, and cost efficiency.

Continuous Flow Synthesis

Industrial workflows often employ continuous flow reactors to enhance reaction control and throughput. For example:

-

Protection and Esterification: Conducted in a tandem reactor system with inline pH monitoring to optimize base and acid addition rates.

-

Iodide Substitution: Utilizes a packed-bed reactor containing immobilized iodide salts to ensure consistent reagent delivery.

Advantages Over Batch Processing:

-

Reduced reaction times (30–50% faster).

-

Higher purity profiles due to minimized intermediate degradation.

Purification Techniques

Crude product purification involves a combination of chromatography and crystallization:

-

Column Chromatography: Silica gel with a gradient elution of hexane/ethyl acetate removes unreacted starting materials.

-

Recrystallization: Ethanol/water mixtures yield high-purity crystals (>98% by HPLC).

Reaction Mechanisms and Byproduct Management

Competing Side Reactions

Common side reactions during synthesis include:

-

Over-alkylation: Addressed by stoichiometric control of ethoxycarbonyl chloride.

-

Ester Hydrolysis: Mitigated through strict anhydrous conditions during esterification.

Byproduct Characterization

| Byproduct | Source | Mitigation Strategy |

|---|---|---|

| Di-ethoxycarbonyl adduct | Excess protecting agent | Precise reagent stoichiometry |

| Methyl sulfoxide | Oxidation of thiol group | Nitrogen atmosphere during steps |

Comparative Analysis of Methodologies

The table below contrasts laboratory-scale and industrial-scale synthesis parameters:

| Parameter | Laboratory-Scale | Industrial-Scale |

|---|---|---|

| Reaction Volume | 0.1–1 L | 50–500 L |

| Yield | 60–70% | 75–85% |

| Purity | 95–97% | 98–99% |

| Time per Batch | 24–48 hours | 8–12 hours |

Emerging Innovations in Synthesis

Recent advancements include enzymatic protection strategies, where lipases or esterases selectively modify functional groups under mild conditions. For instance, Candida antarctica lipase B has demonstrated efficacy in catalyzing ethoxycarbonyl group transfer, reducing reliance on harsh chemical reagents .

Scientific Research Applications

Chemical Research

Synthesis Precursor

N(Im)-Ethoxycarbonyl-S-ethoxycarbonyl L-Ergothioneine Methyl Ester Iodide serves as a valuable precursor for synthesizing other ergothioneine derivatives. Its unique structure allows for modifications that can lead to the development of new compounds with potential therapeutic benefits.

Biological Applications

Antioxidant Properties

The compound exhibits significant antioxidant capabilities, which are crucial in protecting cells from oxidative stress. Studies have shown that it can effectively scavenge reactive oxygen species (ROS), thereby reducing oxidative damage in various cellular models .

Neuroprotective Effects

Recent research has highlighted its potential in neuroprotection, particularly in conditions like Parkinson's disease. For instance, experiments involving human induced pluripotent stem cell-derived dopaminergic neurons demonstrated that ergothioneine could mitigate cell death and mitochondrial dysfunction induced by neurotoxins such as 6-hydroxydopamine (6-OHDA) . This suggests that this compound may play a role in developing treatments for neurodegenerative diseases.

Medical Applications

Therapeutic Potential

The compound is being investigated for its therapeutic effects on various diseases associated with oxidative stress, including cardiovascular diseases and neurodegenerative disorders. Its ability to cross the blood-brain barrier makes it a candidate for treating conditions like Alzheimer's disease, where oxidative stress plays a significant role .

Radioligand Development

this compound has been utilized in developing PET radioligands for imaging oxidative stress in vivo. An improved synthesis method for a [^11C]-labeled ERGO PET radioligand demonstrated its efficacy in detecting threshold levels of oxidative stress in preclinical models, providing insights into the biodistribution of ergothioneine and its metabolites .

Industrial Applications

Cosmetics and Dietary Supplements

Due to its antioxidant properties, this compound is being incorporated into cosmetic formulations and dietary supplements aimed at enhancing skin health and overall well-being. Its stability and bioavailability make it an attractive ingredient for products targeting oxidative damage prevention.

Mechanism of Action

The compound exerts its effects primarily through its antioxidant properties. It scavenges reactive oxygen species (ROS) and reactive nitrogen species (RNS), thereby preventing oxidative damage to biomolecules such as DNA, proteins, and lipids. The compound also chelates metal ions, inhibiting the production of ROS. Additionally, it modulates cellular antioxidant defense systems by activating antioxidation enzymes.

Comparison with Similar Compounds

Key Characteristics:

- Structural Features : The ergothioneine backbone is modified with ethoxycarbonyl groups, enhancing stability and lipophilicity for applications in pharmaceuticals and agrochemicals .

- Applications : Used as an intermediate in active pharmaceutical ingredients (APIs), food additives, and agrochemicals due to its antioxidant properties .

- Certifications : Compliant with REACH and ISO standards, ensuring industrial-grade purity (99%) .

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural or functional similarities, such as iodide counterions, quaternary ammonium groups, or ethoxycarbonyl modifications:

Key Differences:

Backbone Variability: The target compound retains the ergothioneine skeleton, whereas analogues like O-Ethyl S-2-(dimethylethylammonium)ethyl ethyl phosphonothiolate iodide () use a phosphonothiolate structure, making them suitable for organophosphate research . Cyanine iodide derivatives (e.g., 3,3'-dihexyloxycarbonyl cyanine iodide) prioritize conjugated π-systems for optical applications .

Isotopic Labeling :

- The deuterated variant (Ergothioneine-d9) has a molecular weight of 524.419 g/mol due to nine deuterium atoms, enabling precise metabolic tracing in pharmacokinetic studies .

Functional Groups :

- Compounds like 4-trimethylammonium-2,2,6,6-tetramethylpiperidine-1-oxyl iodide incorporate stable nitroxide radicals for electron paramagnetic resonance (EPR) applications, unlike the antioxidant-focused ergothioneine derivatives .

Commercial Availability and Regulatory Status

- Discontinuation : The target compound is listed as discontinued by CymitQuimica, impacting procurement compared to analogues like cyanine iodides .

- Regulatory Controls : Deuterated ergothioneine derivatives (e.g., Ergothioneine-d6) are classified as controlled products, requiring permits for international shipping .

Biological Activity

N(Im)-Ethoxycarbonyl-S-ethoxycarbonyl L-Ergothioneine Methyl Ester Iodide is a derivative of ergothioneine, a naturally occurring thiol with significant biological activity, particularly as an antioxidant. This compound has garnered attention due to its potential therapeutic applications, including neuroprotection and anti-aging effects. This article reviews the biological activity of this compound, focusing on its antioxidant properties, mechanisms of action, and implications for health.

Chemical Structure and Properties

The chemical formula for this compound is . The structure includes ethoxycarbonyl groups that enhance its solubility and bioavailability, making it a suitable candidate for various therapeutic applications.

Antioxidant Activity

Mechanisms of Action:

Ergothioneine and its derivatives exhibit potent antioxidant properties by scavenging reactive oxygen species (ROS) and reactive nitrogen species (RNS). Studies indicate that ergothioneine can effectively chelate metal ions such as copper, which are known to catalyze oxidative reactions . The compound's ability to modulate cellular signaling pathways also contributes to its antioxidant effects.

Research Findings:

- Scavenging Activity : Ergothioneine has been shown to react rapidly with various ROS, including superoxide radicals and hydrogen peroxide, demonstrating its effectiveness even at low concentrations .

- Cellular Protection : In vitro studies have demonstrated that ergothioneine can protect neuronal cells from oxidative stress-induced damage. For instance, treatment with ergothioneine reduced mitochondrial reactive oxygen species (mROS) levels in human neuroblastoma cells exposed to neurotoxins .

- Neuroprotection : Recent studies have highlighted the neuroprotective effects of ergothioneine in models of Parkinson's disease. It was observed that ergothioneine treatment maintained mitochondrial function and reduced cell death in dopaminergic neurons subjected to oxidative stress .

Case Studies

1. Neuroprotection in Parkinson's Disease Models

A study investigated the effects of ergothioneine on SH-SY5Y cells treated with 6-hydroxydopamine (6-OHDA), a neurotoxin used to model Parkinson's disease. The results indicated that ergothioneine significantly improved mitochondrial membrane potential and decreased protein carbonylation levels, suggesting a protective role against oxidative damage .

2. Anti-Aging Mechanisms

Research has suggested that ergothioneine may play a role in delaying aging processes by modulating key cellular pathways involved in oxidative stress response. It has been associated with the activation of the KEAP1-NRF2 signaling pathway, which regulates the expression of antioxidant genes . This mechanism is crucial for maintaining cellular homeostasis and preventing age-related decline.

Data Tables

| Study | Biological Activity Observed | Methodology |

|---|---|---|

| Study 1 | Reduced oxidative stress in dopaminergic neurons | In vitro model using SH-SY5Y cells treated with 6-OHDA |

| Study 2 | Activation of antioxidant genes via KEAP1-NRF2 pathway | Cellular assays measuring gene expression post-treatment |

| Study 3 | Scavenging of ROS in various cellular systems | Various oxidative stress models using different ROS sources |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N(Im)-Ethoxycarbonyl-S-ethoxycarbonyl L-Ergothioneine Methyl Ester Iodide, and what critical parameters influence yield and purity?

- Methodological Answer : The synthesis involves sequential ethoxycarbonyl protection of the imidazole (N(Im)) and thiol (S) groups, followed by methyl esterification and quaternization with methyl iodide. Key steps include:

- Protective Group Strategy : Ethoxycarbonyl groups are introduced using ethyl chloroformate under basic conditions to prevent unwanted side reactions .

- Methyl Ester Formation : Methyl iodide is employed in a nucleophilic substitution reaction, requiring anhydrous conditions and controlled stoichiometry to avoid over-alkylation .

- Purification : Reverse-phase HPLC or recrystallization from ethanol/water mixtures ensures high purity. Yield optimization depends on reaction time (typically 12–24 hours) and temperature (40–60°C) .

Q. What analytical techniques are most effective for characterizing the structural integrity and purity of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of ethoxycarbonyl (δ ~1.3–1.5 ppm for CH₃, δ ~4.1–4.3 ppm for OCH₂) and methyl ester (δ ~3.7 ppm for OCH₃) groups. The iodide counterion is identified via elemental analysis .

- Mass Spectrometry (MS) : High-resolution ESI-MS validates the molecular ion peak ([M]⁺) and fragmentation patterns, ensuring no residual solvents or byproducts .

- HPLC : A C18 column with UV detection at 254 nm monitors purity (>98%) .

Q. What are the recommended storage conditions to maintain the compound’s stability over extended periods?

- Methodological Answer : Store in amber vials under inert gas (argon or nitrogen) at –20°C to prevent hydrolysis of the ethoxycarbonyl groups and oxidation of the thiol moiety. Desiccants (e.g., silica gel) mitigate moisture-induced degradation .

Advanced Research Questions

Q. How does the introduction of ethoxycarbonyl groups at the N(Im) and S positions affect the compound’s stability under physiological conditions compared to native L-Ergothioneine?

- Methodological Answer : Stability assays in phosphate-buffered saline (pH 7.4, 37°C) reveal:

- Hydrolysis Kinetics : Ethoxycarbonyl groups undergo slow enzymatic hydrolysis (t₁/₂ ~8–12 hours) via esterases, releasing native ergothioneine. LC-MS tracks degradation products .

- Oxidative Resistance : The protected thiol group reduces glutathione-mediated oxidation, confirmed via thioredoxin reductase activity assays .

Q. What mechanistic insights exist regarding the role of the iodide counterion in the compound’s reactivity, particularly in redox or catalytic processes?

- Methodological Answer : The iodide ion acts as a leaving group in nucleophilic substitution reactions. In redox studies:

- Electrochemical Analysis : Cyclic voltammetry shows iodide’s oxidation potential (–0.54 V vs. Ag/AgCl) facilitates electron transfer in antioxidant assays .

- Catalytic Role : In carbonylation reactions, iodide stabilizes transition metals (e.g., iridium) during C–O bond activation, enhancing catalytic turnover .

Q. How do the ethoxycarbonyl and methyl ester modifications influence the compound’s interaction with the SLC22A4 transporter compared to unmodified L-Ergothioneine?

- Methodological Answer : Competitive uptake assays in HEK293 cells expressing SLC22A4 demonstrate:

- Reduced Affinity : The bulkier ethoxycarbonyl groups decrease transport efficiency (Kₐₚₚ ~2.5-fold lower than native ergothioneine). Radiolabeled ([¹⁴C]-methyl) derivatives quantify intracellular accumulation via scintillation counting .

Data Contradiction and Analysis

Q. How should researchers address discrepancies in reported bioactivity data between in vitro and in vivo studies involving this compound?

- Methodological Answer :

- Pharmacokinetic Variability : In vivo, rapid ester hydrolysis by serum esterases reduces bioavailability. Compare plasma half-life (t₁/₂) using LC-MS/MS .

- Model System Limitations : Rodent models may lack human-equivalent SLC22A4 expression. Use CRISPR-edited cell lines or humanized mouse models for translational relevance .

Q. What strategies can optimize the yield during the quaternization step introducing the iodide counterion?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.